molecular formula C15H12N2O2S B2858100 2-(2-furyl)-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}-1,3,4-oxadiazole CAS No. 477846-90-5

2-(2-furyl)-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}-1,3,4-oxadiazole

Cat. No. B2858100
CAS RN: 477846-90-5
M. Wt: 284.33
InChI Key: AOLVJSBMVZWXJD-VMPITWQZSA-N
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Description

2-(2-furyl)-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}-1,3,4-oxadiazole is a heterocyclic compound that has attracted the attention of researchers due to its potential applications in various fields of science. This compound is known for its unique structure and diverse properties, which make it a promising candidate for use in different scientific research areas.

Scientific Research Applications

Anticancer Activity

Research indicates that similar furan-oxadiazole derivatives exhibit anticancer properties . These compounds can be designed to target specific cancer cell lines, such as human liver carcinoma cells, by interfering with cellular replication mechanisms.

Food Safety and Quality

Compounds with furan structures are often evaluated for their role as flavoring agents in food products. While not directly related to the compound , this highlights the importance of understanding the safety and quality implications of furan derivatives in consumables .

Genotoxicity Studies

Furan derivatives are sometimes studied for their genotoxic effects. Understanding the genotoxicity of such compounds is crucial for assessing their safety profile and potential risks when used in pharmaceuticals or as food additives .

properties

IUPAC Name

2-(furan-2-yl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-2-6-12(7-3-1)8-5-11-20-15-17-16-14(19-15)13-9-4-10-18-13/h1-10H,11H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLVJSBMVZWXJD-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(furan-2-yl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole

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